molecular formula C15H17N5O4 B2915024 ethyl 2-{N'-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate CAS No. 2319839-46-6

ethyl 2-{N'-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate

Cat. No.: B2915024
CAS No.: 2319839-46-6
M. Wt: 331.332
InChI Key: MIZDNTRVDDUHKO-UHFFFAOYSA-N
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Description

Ethyl 2-{N'-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate is a heterocyclic compound featuring a pyridine core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety and an ethyl hydrazinecarbonyl acetate ester side chain. The 1,2,4-oxadiazole ring is known to enhance stability against enzymatic degradation, while the cyclopropyl group may improve pharmacokinetic properties by modulating lipophilicity and steric effects .

Properties

IUPAC Name

ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-2-23-12(22)8-11(21)18-19-14-10(4-3-7-16-14)15-17-13(20-24-15)9-5-6-9/h3-4,7,9H,2,5-6,8H2,1H3,(H,16,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZDNTRVDDUHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NNC1=C(C=CC=N1)C2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a solvent like DMSO . The pyridine ring can be introduced through a coupling reaction, and the final esterification step involves the reaction of the intermediate with ethyl chloroacetate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a different heterocyclic compound.

Scientific Research Applications

Ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The compound belongs to a broader class of pyridine-oxadiazole hybrids. Key comparisons include:

2.1.1 Azabicyclic Esters vs. Oxadiazole Derivatives

highlights that replacing methyl esters with 1,2,4-oxadiazole rings in azabicyclic compounds significantly improves muscarinic receptor affinity and metabolic stability. For example:

  • 3-Methyl-1,2,4-oxadiazole (Compound 7b) : Exhibits 4x higher muscarinic affinity than acetylcholine due to enhanced electronic effects and resistance to esterase hydrolysis .
  • However, its pyridine core (vs. azabicyclic in 7b) may alter receptor binding geometry, necessitating further study .
2.1.2 Pyridine Derivatives with Diverse Substituents

lists pyridine-based analogues with halogen or trifluoromethyl groups, such as Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate (CAS: 1823183-97-6). These electron-withdrawing substituents enhance metabolic stability but may reduce CNS penetration compared to the cyclopropyl group in the target compound .

Key Data Comparison

Compound Core Structure Oxadiazole Substituent Molecular Weight Key Properties Reference
Acetylcholine Azabicyclic ester N/A 146.21 g/mol Low metabolic stability
3-Methyl-1,2,4-oxadiazole (7b) Azabicyclic Methyl ~280 g/mol* 4x muscarinic affinity vs. ACh
Target Compound Pyridine Cyclopropyl 345.35 g/mol† High predicted metabolic stability
Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate Pyridine Chloro/trifluoromethyl 337.64 g/mol High stability, lower lipophilicity

*Estimated based on structural similarity.
†Calculated from molecular formula C₁₆H₁₇N₅O₄ .

Mechanistic Insights

  • Electronic Effects : The 1,2,4-oxadiazole ring’s electron-deficient nature enhances hydrogen bonding with receptor sites, while cyclopropyl’s inductive effects may fine-tune this interaction .
  • Steric Considerations : The cyclopropyl group’s compact size balances steric hindrance and lipophilicity, contrasting with bulkier substituents (e.g., trifluoromethyl) that may impede receptor access .

Research Implications

While direct pharmacological data for the target compound is absent in the provided evidence, structural parallels suggest it may outperform classical esters (e.g., acetylcholine) in receptor affinity and stability. Further studies should prioritize:

  • Synthesis and crystallography (using programs like SHELX ) to resolve its 3D conformation.
  • In vitro receptor assays to quantify muscarinic activity relative to 7b and other analogues.

Biological Activity

Ethyl 2-{N'-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a hydrazinecarbonyl group linked to an oxadiazole and pyridine moiety. The molecular formula is C15H18N4O3C_{15}H_{18}N_4O_3, with a molecular weight of approximately 302.33 g/mol. The presence of the cyclopropyl group and the oxadiazole ring suggests potential for diverse biological interactions.

1. Antimicrobial Activity

Recent studies on similar compounds in the oxadiazole class have indicated significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound ClassTarget OrganismsActivity Observed
Oxadiazole DerivativesStaphylococcus aureus, E. coliModerate to High
Candida albicansModerate

2. Antitumor Activity

Oxadiazole derivatives have been reported to exhibit antitumor effects by inhibiting key enzymes involved in cancer cell proliferation. For example, studies have shown that certain oxadiazoles can inhibit the activity of protein kinases involved in tumor growth signaling pathways.

Case Study: A study on pyrazole derivatives demonstrated their ability to inhibit BRAF(V600E) mutations associated with melanoma, suggesting that this compound may possess similar properties due to structural similarities with known inhibitors .

3. Anti-inflammatory Properties

Compounds in this category have also been evaluated for their anti-inflammatory effects. In vitro assays have shown that certain oxadiazole derivatives can reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Research Findings:

  • A study highlighted that specific pyrazole-based compounds exhibited significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis . This suggests a potential pathway for this compound's anti-inflammatory activity.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds with similar structures often act as enzyme inhibitors (e.g., DHODH) affecting nucleotide synthesis which is critical in rapidly dividing cells.
  • Receptor Modulation: The interaction with various receptors can lead to downstream effects influencing cell signaling pathways related to inflammation and immunity.
  • Reactive Oxygen Species (ROS) Scavenging: Some derivatives exhibit antioxidant properties by scavenging ROS, thus protecting cells from oxidative stress.

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